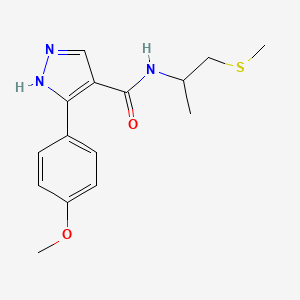
5-(4-methoxyphenyl)-N-(1-methylsulfanylpropan-2-yl)-1H-pyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-methoxyphenyl)-N-(1-methylsulfanylpropan-2-yl)-1H-pyrazole-4-carboxamide, also known as MP-10, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the family of pyrazole derivatives and has been found to possess a wide range of biological activities.
Wirkmechanismus
The mechanism of action of 5-(4-methoxyphenyl)-N-(1-methylsulfanylpropan-2-yl)-1H-pyrazole-4-carboxamide is not fully understood, but it is believed to exert its biological effects through the inhibition of various enzymes and signaling pathways. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators, and also to modulate the activity of various neurotransmitters in the brain.
Biochemical and Physiological Effects:
5-(4-methoxyphenyl)-N-(1-methylsulfanylpropan-2-yl)-1H-pyrazole-4-carboxamide has been found to possess a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, and also to improve cognitive function and memory. 5-(4-methoxyphenyl)-N-(1-methylsulfanylpropan-2-yl)-1H-pyrazole-4-carboxamide has also been found to induce apoptosis in cancer cells and to inhibit the growth of tumors.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 5-(4-methoxyphenyl)-N-(1-methylsulfanylpropan-2-yl)-1H-pyrazole-4-carboxamide in lab experiments is its high potency and specificity. It has been found to be effective at low concentrations, which reduces the risk of toxicity and side effects. However, one of the limitations of using 5-(4-methoxyphenyl)-N-(1-methylsulfanylpropan-2-yl)-1H-pyrazole-4-carboxamide is its relatively low solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on 5-(4-methoxyphenyl)-N-(1-methylsulfanylpropan-2-yl)-1H-pyrazole-4-carboxamide. One area of interest is its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's and Parkinson's disease. Another area of interest is its potential use as an anti-cancer agent, either alone or in combination with other drugs. Additionally, further research is needed to better understand the mechanism of action of 5-(4-methoxyphenyl)-N-(1-methylsulfanylpropan-2-yl)-1H-pyrazole-4-carboxamide and its potential side effects.
Synthesemethoden
The synthesis of 5-(4-methoxyphenyl)-N-(1-methylsulfanylpropan-2-yl)-1H-pyrazole-4-carboxamide involves the reaction of 4-methoxyphenylhydrazine with 2-acetylthiophene in the presence of a catalyst to form 4-(4-methoxyphenyl)-3-thioacetyl-5-methyl-1H-pyrazole. This intermediate compound is then reacted with 2-bromo-1-(1-methylpropan-2-yl)ethanone to produce 5-(4-methoxyphenyl)-N-(1-methylsulfanylpropan-2-yl)-1H-pyrazole-4-carboxamide.
Wissenschaftliche Forschungsanwendungen
5-(4-methoxyphenyl)-N-(1-methylsulfanylpropan-2-yl)-1H-pyrazole-4-carboxamide has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been found to possess anti-inflammatory, anti-tumor, and anti-microbial properties. 5-(4-methoxyphenyl)-N-(1-methylsulfanylpropan-2-yl)-1H-pyrazole-4-carboxamide has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Eigenschaften
IUPAC Name |
5-(4-methoxyphenyl)-N-(1-methylsulfanylpropan-2-yl)-1H-pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S/c1-10(9-21-3)17-15(19)13-8-16-18-14(13)11-4-6-12(20-2)7-5-11/h4-8,10H,9H2,1-3H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSFJHRJEGKAKJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CSC)NC(=O)C1=C(NN=C1)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-methoxyphenyl)-N-(1-methylsulfanylpropan-2-yl)-1H-pyrazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

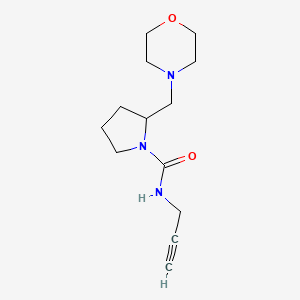
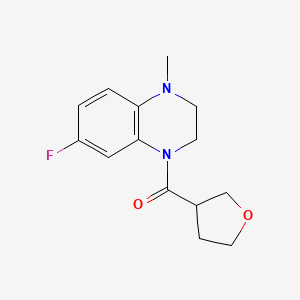
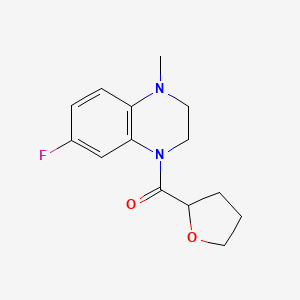
![2-[(3-methyl-1,2-oxazol-5-yl)methylsulfanyl]-N-[1-(2-methylphenyl)propan-2-yl]acetamide](/img/structure/B7591373.png)

![N-prop-2-ynyl-2-azaspiro[4.5]decane-2-carboxamide](/img/structure/B7591403.png)
![N-prop-2-enyl-2-azaspiro[4.5]decane-2-carboxamide](/img/structure/B7591409.png)
![N-(2-methoxyethyl)-2-azaspiro[4.5]decane-2-carboxamide](/img/structure/B7591413.png)
![N-(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-1H-indole-7-carboxamide](/img/structure/B7591418.png)
![1-[(2-Chlorophenyl)methyl]-1-cyclopentylurea](/img/structure/B7591420.png)
![N-[1-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B7591424.png)
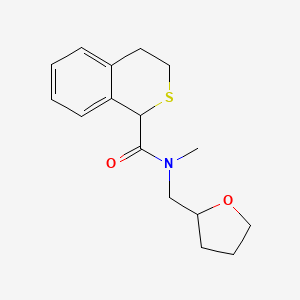
![5-(4-methoxyphenyl)-N-[1-(1,3-thiazol-2-yl)propyl]-1H-pyrazole-4-carboxamide](/img/structure/B7591437.png)
![[4-(3-Ethyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-(3-methoxythiophen-2-yl)methanone](/img/structure/B7591468.png)